4,5-Difluoro-2-methoxyphenylboronic acid
Overview
Description
4,5-Difluoro-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BF2O3 . It is used in various chemical reactions and has varying amounts of anhydride .
Synthesis Analysis
The synthesis of 4,5-Difluoro-2-methoxyphenylboronic acid can involve several processes. One such process is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 4,5-Difluoro-2-methoxyphenylboronic acid is represented by the formula C7H7BF2O3 . The molecular weight of this compound is 187.94 .Chemical Reactions Analysis
4,5-Difluoro-2-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used as a reactant for the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
4,5-Difluoro-2-methoxyphenylboronic acid has a melting point of 175-180 °C (lit.) and a predicted boiling point of 313.9±52.0 °C . Its density is predicted to be 1.35±0.1 g/cm3 . The compound is typically stored at a temperature of 2-8°C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds. It is a powerful tool for the creation of complex organic compounds.
Synthesis of 9,10-diarylanthracenes
“(4,5-Difluoro-2-methoxyphenyl)boronic acid” can be used in the synthesis of 9,10-diarylanthracenes . These compounds are used as molecular switches, which have potential applications in molecular electronics and data storage.
Inhibition of Linoleate Oxygenase Activity of ALOX15
Research has indicated that boronic acid derivatives, including “(4,5-Difluoro-2-methoxyphenyl)boronic acid”, can inhibit the linoleate oxygenase activity of ALOX15 . ALOX15 is an enzyme that plays a role in the metabolism of fatty acids and has been implicated in various diseases, including cancer and inflammation.
Friedel-Crafts Alkylation of Hydronaphthalenes
This compound can be involved in Friedel-Crafts alkylation of hydronaphthalenes . This is a type of electrophilic aromatic substitution reaction that introduces an alkyl group onto an aromatic ring.
Pd-catalyzed Direct Arylation
“(4,5-Difluoro-2-methoxyphenyl)boronic acid” can be used in Pd-catalyzed direct arylation . This reaction is used to introduce an aryl group onto a molecule, which can be useful in the synthesis of various organic compounds.
Palladium-catalyzed Stereoselective Heck-type Reaction
This compound can be used in palladium-catalyzed stereoselective Heck-type reactions . These reactions are used to form carbon-carbon double bonds with control over the stereochemistry, which is important in the synthesis of many organic compounds.
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
(4,5-Difluoro-2-methoxyphenyl)boronic acid, also known as MFCD08275291, is a type of organoboron compound Organoboron compounds are generally used in carbon-carbon bond-forming reactions, specifically in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, donating electrons to form new bonds .
Mode of Action
The mode of action of (4,5-Difluoro-2-methoxyphenyl)boronic acid involves its interaction with a transition metal catalyst, such as palladium, in SM cross-coupling reactions . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound transfers the organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation . These reactions are fundamental to organic synthesis, contributing to the production of a wide range of organic compounds .
Pharmacokinetics
The compound’s physical and chemical properties, such as its melting point (175-180 °c) and predicted boiling point (3139±520 °C) , suggest it may have specific pharmacokinetic characteristics
Result of Action
As an organoboron compound used in sm cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of (4,5-Difluoro-2-methoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, SM cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups. Additionally, organoboron compounds are generally stable, readily prepared, and environmentally benign , suggesting they may have good stability under various environmental conditions.
properties
IUPAC Name |
(4,5-difluoro-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQCHQGYKNHYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584481 | |
Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-methoxyphenylboronic acid | |
CAS RN |
870777-32-5 | |
Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870777-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Difluoro-2-methoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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